molecular formula C21H28N2O7S B12183694 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No.: B12183694
M. Wt: 452.5 g/mol
InChI Key: AZHXYFLWXFJXEO-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a complex organic molecule that features a combination of several functional groups, including a chromenone core, a piperazine ring, and a dioxidotetrahydrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine ring and the dioxidotetrahydrothiophene moiety. Key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.

    Attachment of the Dioxidotetrahydrothiophene Moiety: This is typically done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic center of the dioxidotetrahydrothiophene precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Pharmacology: It can be used in the study of drug-receptor interactions, particularly involving the piperazine and chromenone moieties.

    Biochemistry: The compound can be used to investigate enzyme-substrate interactions and metabolic pathways.

    Industrial Applications: It may serve as a precursor or intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the chromenone core can interact with various enzymes and proteins. The dioxidotetrahydrothiophene moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • 2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]ethanol : This compound shares the piperazine and dioxidotetrahydrothiophene moieties but differs in the core structure, which is a benzisothiazole instead of a chromenone. This difference may result in distinct biological activities and applications.
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers : These compounds also feature the dioxidotetrahydrothiophene moiety but have a pyrazole core. This structural variation can lead to different pharmacological properties and mechanisms of action.

Conclusion

7-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one: is a compound with a unique combination of functional groups that make it a valuable subject for scientific research

Properties

Molecular Formula

C21H28N2O7S

Molecular Weight

452.5 g/mol

IUPAC Name

7-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one

InChI

InChI=1S/C21H28N2O7S/c1-21(2)11-17(25)20-16(24)9-15(10-18(20)30-21)29-12-19(26)23-6-4-22(5-7-23)14-3-8-31(27,28)13-14/h9-10,14,24H,3-8,11-13H2,1-2H3

InChI Key

AZHXYFLWXFJXEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)O)C

Origin of Product

United States

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